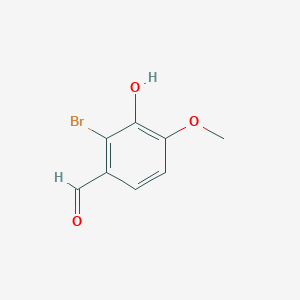
2-ブロモ-3-ヒドロキシ-4-メトキシベンズアルデヒド
概要
説明
2-Bromo-3-hydroxy-4-methoxybenzaldehyde, also known as 4-methoxybenzaldehyde-2-bromohydroxy, is a type of aromatic aldehyde that has been studied for its various applications in the scientific research field. It is a colorless solid that is soluble in water, alcohol, and ether. It has a molecular weight of 208.02 g/mol and a melting point of 58.7–60.2 °C. It has a pungent odor and is used in the synthesis of various compounds, including pharmaceuticals, fragrances, and dyes.
科学的研究の応用
シッフ塩基配位子の合成
この化合物は、シッフ塩基配位子の合成に使用されます . シッフ塩基はしばしばキレート配位子として使用され、多くの遷移金属と錯体を形成します。
LPA1Rアンタゴニストの合成
これは、LPA1Rアンタゴニストの合成における反応物として適用されます . これらのアンタゴニストは、LPA誘発による正常ヒト肺線維芽細胞の増殖および収縮の阻害に使用されます。
チロシンキナーゼ6プロテアーゼ阻害剤の合成
この化合物は、チロシンキナーゼ6プロテアーゼ阻害剤の合成にも使用されます . これらの阻害剤は、癌などのさまざまな疾患の治療に使用できます。
2-ヒドロキシ-3-メトキシベンズアルデヒドセミカルバゾン(HMBS)の調製
2-ブロモ-3-ヒドロキシ-4-メトキシベンズアルデヒドは、2-ヒドロキシ-3-メトキシベンズアルデヒドセミカルバゾン(HMBS)の調製に使用できます .
2-シクロペンチル-7-メトキシ-1-ベンゾフラン-4-カルバルデヒドの合成
これは、2-シクロペンチル-7-メトキシ-1-ベンゾフラン-4-カルバルデヒドの合成に使用できます .
3-(ベンジルオキシ)-2-ブロモ-4-メトキシベンズアルデヒドの合成
この化合物は、3-(ベンジルオキシ)-2-ブロモ-4-メトキシベンズアルデヒドの合成にも使用できます .
天然物の全合成
これは、以下の天然物の全合成の出発物質としても使用できます:パレイトロポン 、デンビノビン 、および(±)-コデイン .
Safety and Hazards
作用機序
Target of Action
It’s known that this compound can be used in the preparation of various other compounds , suggesting it may interact with multiple targets depending on the specific context.
Mode of Action
It’s known that benzylic halides, a group to which this compound belongs, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that this compound can be used in the synthesis of various other compounds , suggesting it may influence multiple biochemical pathways.
Result of Action
It’s known that this compound can be used in the synthesis of various other compounds , suggesting it may have diverse effects depending on the specific context.
Action Environment
It’s known that this compound is soluble in hot water, ethanol, ether, chloroform, carbon disulfide, and glacial acetic acid , suggesting that its action may be influenced by the solvent environment.
生化学分析
Biochemical Properties
2-Bromo-3-hydroxy-4-methoxybenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the preparation of 2-hydroxy-3-methoxybenzaldehyde semicarbazone, which is involved in the synthesis of natural products like pareitropone and denbinobin . The interactions of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde with these biomolecules are crucial for its role in biochemical pathways.
Cellular Effects
The effects of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various cellular enzymes, leading to changes in metabolic flux and gene expression patterns . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-Bromo-3-hydroxy-4-methoxybenzaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For example, its interaction with enzyme active sites can result in enzyme inhibition, affecting downstream metabolic processes . Additionally, changes in gene expression induced by this compound are mediated through its binding to regulatory proteins and DNA sequences.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under standard laboratory conditions, prolonged exposure can lead to its degradation, affecting its efficacy in biochemical assays . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and metabolic disturbances . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
2-Bromo-3-hydroxy-4-methoxybenzaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in the synthesis of natural products like pareitropone and denbinobin highlights its importance in secondary metabolism . The compound’s interactions with metabolic enzymes are essential for its biochemical activity.
Transport and Distribution
Within cells and tissues, 2-Bromo-3-hydroxy-4-methoxybenzaldehyde is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is vital for elucidating its cellular effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biochemical activity.
特性
IUPAC Name |
2-bromo-3-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDFBPIHEDAUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279307 | |
| Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2973-58-2 | |
| Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 12212 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2973-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2973-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




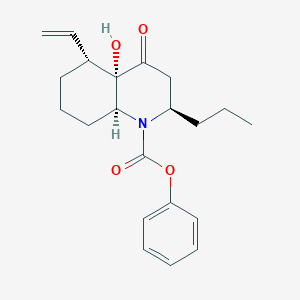

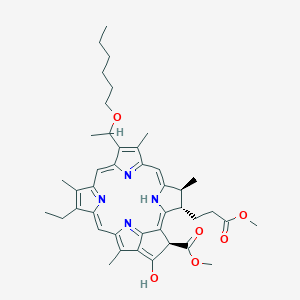



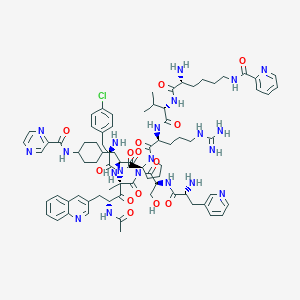
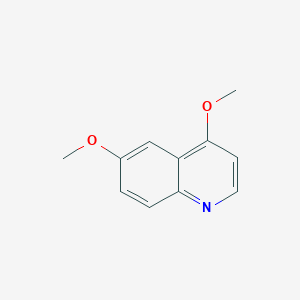


![tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B142684.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B142686.png)